molecular formula C17H16N4O2S B6432589 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 6702-59-6

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B6432589
CAS No.: 6702-59-6
M. Wt: 340.4 g/mol
InChI Key: UJSXWQWZZHJJCF-UHFFFAOYSA-N
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Description

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a thiol derivative, followed by acylation with N-phenylacetamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antitumor and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrano[2,3-d]pyrimidine-2,4-dione

Uniqueness

Compared to these similar compounds, 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide has unique structural features that enhance its biological activity. The presence of the hydroxy and dimethyl groups on the pyrido[2,3-d]pyrimidine ring, along with the thio and phenylacetamide moieties, contribute to its potent enzyme inhibitory properties .

Properties

IUPAC Name

2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-8-11(2)18-15-14(10)16(23)21-17(20-15)24-9-13(22)19-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,19,22)(H,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSXWQWZZHJJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419842
Record name SMR000013647
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6702-59-6
Record name SMR000013647
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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